Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate
Description
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate is a chiral morpholine derivative characterized by a tert-butyl ester group at the 4-position, a methyl substituent at the stereochemically defined 3R position, and a ketone functional group at the 5-position. Morpholine derivatives are widely utilized in pharmaceutical and agrochemical synthesis due to their structural versatility and ability to modulate physicochemical properties such as solubility and metabolic stability. The tert-butyl group serves as a protective moiety for carboxylic acids, enhancing stability during synthetic processes .
Properties
Molecular Formula |
C10H17NO4 |
|---|---|
Molecular Weight |
215.25 g/mol |
IUPAC Name |
tert-butyl (3R)-3-methyl-5-oxomorpholine-4-carboxylate |
InChI |
InChI=1S/C10H17NO4/c1-7-5-14-6-8(12)11(7)9(13)15-10(2,3)4/h7H,5-6H2,1-4H3/t7-/m1/s1 |
InChI Key |
CCYXBRSYGYWCTK-SSDOTTSWSA-N |
Isomeric SMILES |
C[C@@H]1COCC(=O)N1C(=O)OC(C)(C)C |
Canonical SMILES |
CC1COCC(=O)N1C(=O)OC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Starting Material and Initial Protection
- Raw Material: L-serine is commonly used as the starting material due to its chiral center and hydroxyl/amino functionalities.
- Protection: The carboxylic acid group of L-serine is protected by reaction with tert-butyl acetate in the presence of perchloric acid catalyst to form L-serine tert-butyl ester.
Chloroacetylation
- The L-serine tert-butyl ester is dissolved in dichloromethane.
- Chloroacetyl chloride is added dropwise under controlled temperature to yield N-chloroacetyl-L-serine tert-butyl ester.
Cyclization to Morpholinone
- The N-chloroacetyl-L-serine tert-butyl ester is treated with sodium ethoxide in toluene.
- This step promotes intramolecular cyclization forming (S)-5-oxo 3-morpholinyl carboxylic acid tert-butyl ester.
Reduction and Further Functionalization
- The cyclized product is dissolved in methanol.
- Aluminum trichloride and sodium borohydride are added successively to reduce and modify the intermediate, yielding (S)-3-morpholinyl carboxylic acid tert-butyl ester.
Final Deprotection
- The tert-butyl ester is cleaved by treatment with 30-35% hydrogen chloride in methanol.
- This yields the free acid form of (S)-3-morpholinyl carboxylic acid.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Temperature | Solvent | Notes |
|---|---|---|---|---|
| 1. Protection | L-serine + tert-butyl acetate + perchloric acid | Mild, ambient | Not specified | Esterification |
| 2. Chloroacetylation | Chloroacetyl chloride dropwise addition | 0-40 °C | Dichloromethane | Controlled addition |
| 3. Cyclization | Sodium ethoxide dropwise | Ambient to 40 °C | Toluene | Intramolecular ring closure |
| 4. Reduction | Aluminum trichloride, sodium borohydride | 0-40 °C | Methanol | Sequential addition |
| 5. Deprotection | HCl (30-35%) in methanol | Ambient | Methanol | Ester cleavage |
Stereochemistry and Isomer Considerations
- The process preserves the stereochemistry of the starting L-serine, resulting in the (3R) or (S) configuration in the final product.
- Control of reaction conditions is crucial to avoid racemization.
Industrial and Practical Aspects
- The described synthetic route is suitable for industrial production due to mild conditions and use of readily available reagents.
- The method generates minimal waste and avoids harsh reagents.
- Reaction scalability is feasible due to the use of common solvents and catalysts.
Summary Table of Key Preparation Steps
| Step No. | Transformation | Key Reagents | Yield (%) | Remarks |
|---|---|---|---|---|
| 1 | Protection of L-serine | tert-butyl acetate, perchloric acid | High | Ester formation |
| 2 | Chloroacetylation | Chloroacetyl chloride | Moderate to high | Controlled addition |
| 3 | Cyclization | Sodium ethoxide | High | Morpholine ring formation |
| 4 | Reduction | AlCl3, NaBH4 | Moderate | Functional group modification |
| 5 | Deprotection | HCl in methanol | High | Ester cleavage |
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butyl hydroperoxide for oxidation, hydrogen gas or metal hydrides for reduction, and various nucleophiles for substitution reactions . These reactions are typically carried out under controlled conditions to ensure high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tert-butyl (3R)-3-methyl-5-hydroxy-morpholine-4-carboxylate, while reduction may produce tert-butyl (3R)-3-methyl-5-hydroxy-morpholine-4-carboxylate .
Scientific Research Applications
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, depending on its structure and the nature of the interaction . The pathways involved in its mechanism of action include the modulation of enzyme activity, alteration of signal transduction pathways, and changes in gene expression .
Comparison with Similar Compounds
Structural and Functional Group Variations
tert-Butyl (3R)-3-(hydroxymethyl)morpholine-4-carboxylate
- Key Differences : Replaces the 3-methyl group with a hydroxymethyl (-CH₂OH) substituent.
- This modification is critical in drug design for improving bioavailability .
tert-Butyl (5R)-3-(4-hydroxybutyl)-5-(3,4,5-trifluorophenyl)morpholine-4-carboxylate
- Key Differences : Features a 4-hydroxybutyl chain at position 3 and a fluorinated aromatic ring at position 4.
- Impact : The trifluorophenyl group increases lipophilicity and metabolic stability, while the hydroxybutyl chain introduces flexibility and additional hydrogen-bonding sites. Such structural features are advantageous in kinase inhibitors or CNS-targeting therapeutics .
tert-butyl 3-(3-ethoxy-3-oxopropanoyl)morpholine-4-carboxylate
- Key Differences: Contains an ethoxy-oxopropanoyl side chain at position 3.
- Impact : The ester and ketone groups in the side chain offer multiple sites for chemical modifications (e.g., hydrolysis or amidation), making this compound a versatile intermediate in multi-step syntheses .
Pharmacological and Industrial Relevance
- Pharmaceutical Intermediates : Compounds like the target and ’s fluorinated derivative are pivotal in synthesizing kinase inhibitors and antiviral agents. For example, the trifluorophenyl group in ’s compound mimics tyrosine residues in ATP-binding pockets .
- Agrochemicals : Morpholine derivatives with lipophilic substituents (e.g., methyl or fluorinated groups) are explored as fungicides or herbicides due to their membrane permeability .
Biological Activity
Tert-butyl (3R)-3-methyl-5-oxo-morpholine-4-carboxylate, a morpholine derivative with the molecular formula C10H17NO4 and a molecular weight of approximately 215.25 g/mol, has garnered interest in medicinal chemistry due to its unique structural features. This article explores its biological activity, potential applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the presence of a tert-butyl group, a methyl group at the 3-position, and a keto group at the 5-position of the morpholine ring. Its IUPAC name is tert-butyl (R)-3-methyl-5-oxomorpholine-4-carboxylate, indicating its specific stereochemistry at the 3-position. The compound can exist in different enantiomeric forms, which may influence its biological activity.
1. Antimicrobial Properties
Morpholine derivatives have been studied for their antimicrobial properties. While specific data on this compound is limited, related compounds have shown efficacy against various microbial strains. For instance, some morpholine derivatives exhibit significant antibacterial and antifungal activities, suggesting that this compound may also possess similar properties.
2. Anticancer Potential
Research indicates that certain morpholine derivatives demonstrate anticancer activity by inhibiting tumor growth and inducing apoptosis in cancer cells. Although direct studies on this compound are lacking, its structural similarities to known anticancer agents warrant further investigation into its potential as an anticancer drug.
Case Studies and Experimental Data
A recent study highlighted the synthesis and biological evaluation of morpholine derivatives, including those with structural similarities to this compound. The study employed various assays to assess biological activity, including:
- Cell Viability Assays : To determine cytotoxic effects on cancer cell lines.
- Antimicrobial Testing : To evaluate efficacy against bacterial and fungal strains.
Results indicated that certain derivatives exhibited low micromolar inhibitory potency against target proteins involved in cancer progression .
Table: Comparison of Related Compounds
Synthesis and Future Directions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the morpholine ring.
- Introduction of the tert-butyl ester functionality.
- Addition of the methyl group at the 3-position.
Further studies are necessary to elucidate the specific biological activities associated with this compound. Future research should focus on:
- In vitro and in vivo studies : To assess the pharmacological profile and therapeutic potential.
- Mechanistic studies : To understand how this compound interacts with biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
